molecular formula C22H28N2O B11594857 1-butyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

1-butyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11594857
M. Wt: 336.5 g/mol
InChI Key: XGRMWLKXNYHONP-UHFFFAOYSA-N
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Description

1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group, a methyl group, and a propan-2-yl group attached to a benzimidazole core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through etherification reactions involving phenols and alkyl halides.

    Final Assembly: The final compound is assembled by combining the synthesized intermediates under controlled conditions, often involving catalytic hydrogenation or other reduction methods.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Methyl-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole: A similar compound with a methyl group instead of a butyl group.

    2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole: A compound lacking the butyl group.

Uniqueness: 1-BUTYL-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its butyl group, phenoxy methyl group, and benzimidazole core make it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-butyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H28N2O/c1-5-6-13-24-20-10-8-7-9-19(20)23-22(24)15-25-21-14-17(4)11-12-18(21)16(2)3/h7-12,14,16H,5-6,13,15H2,1-4H3

InChI Key

XGRMWLKXNYHONP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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